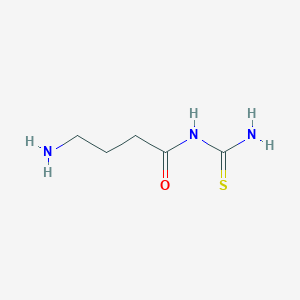
4-Amino-N-carbamothioylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-carbamothioylbutanamide is an organic compound with the molecular formula C5H11N3O2S It is a derivative of butanamide, featuring an amino group and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-carbamothioylbutanamide typically involves the reaction of 4-aminobutanamide with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of the final product is achieved through crystallization and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-carbamothioylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
4-Amino-N-carbamothioylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-N-carbamothioylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type.
Comparison with Similar Compounds
4-Aminobutanamide: Lacks the carbamothioyl group, making it less reactive in certain chemical reactions.
N-carbamothioylbutanamide: Lacks the amino group, affecting its biological activity.
4-Amino-N-carbamoylbutanamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
Uniqueness: 4-Amino-N-carbamothioylbutanamide is unique due to the presence of both amino and carbamothioyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
110387-83-2 |
|---|---|
Molecular Formula |
C5H11N3OS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
4-amino-N-carbamothioylbutanamide |
InChI |
InChI=1S/C5H11N3OS/c6-3-1-2-4(9)8-5(7)10/h1-3,6H2,(H3,7,8,9,10) |
InChI Key |
BWZVRCJVIRQOKX-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(=S)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















